
tert-Butyl 2-amino-5-(4-fluorophenyl)thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate: is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tert-butyl group, an amino group, a fluorophenyl group, and a carboxylate group attached to the thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. For example, 4-fluorophenacyl bromide can react with thiourea to form 2-amino-5-(4-fluorophenyl)thiazole.
Introduction of the Carboxylate Group: The carboxylate group can be introduced through a carboxylation reaction. This can be achieved by reacting the thiazole derivative with carbon dioxide in the presence of a base.
Addition of the tert-Butyl Group: The tert-butyl group can be introduced through an esterification reaction. This involves reacting the carboxylic acid derivative of the thiazole with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The amino group in the compound can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents.
Substitution: Electrophilic reagents such as nitric acid or bromine can be used in the presence of a catalyst.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Halogenated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound can be studied for its potential to inhibit specific enzymes, which may be relevant in drug discovery.
Protein Binding: It can be used in studies to understand protein-ligand interactions.
Medicine:
Drug Development: The compound can be explored for its potential therapeutic effects, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.
Antimicrobial Activity: It can be tested for its ability to inhibit the growth of bacteria and fungi.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Agriculture: It can be studied for its potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of tert-butyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The amino and fluorophenyl groups can participate in hydrogen bonding and hydrophobic interactions with proteins, potentially inhibiting their function. The thiazole ring can also interact with metal ions, which may be relevant in catalytic processes. The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate: Similar structure but with a chlorine atom instead of a fluorine atom.
tert-Butyl 2-amino-5-(4-methylphenyl)-1,3-thiazole-4-carboxylate: Similar structure but with a methyl group instead of a fluorine atom.
2-Amino-5-(4-bromophenyl)-1,3-thiazole-4-carboxylate: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness: The presence of the fluorine atom in tert-butyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate imparts unique properties such as increased lipophilicity and metabolic stability. Fluorine atoms can also enhance the compound’s ability to form hydrogen bonds, which can be important in biological interactions.
Propriétés
Formule moléculaire |
C14H15FN2O2S |
|---|---|
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
tert-butyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H15FN2O2S/c1-14(2,3)19-12(18)10-11(20-13(16)17-10)8-4-6-9(15)7-5-8/h4-7H,1-3H3,(H2,16,17) |
Clé InChI |
LOUQCGULBHSUHS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=C(SC(=N1)N)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


aminedihydrochloride](/img/structure/B13555094.png)
![Potassium trifluoro(5-oxaspiro[2.3]hexan-1-YL)borate](/img/structure/B13555096.png)
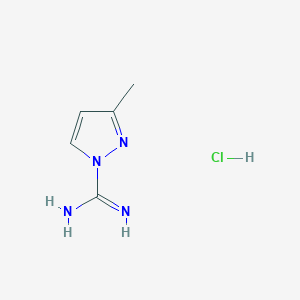
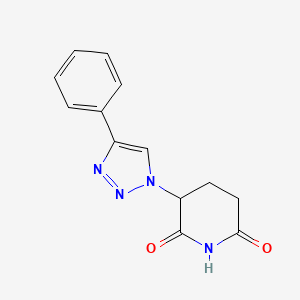
![4-[3-(Methoxycarbonyl)phenyl]butanoicacid](/img/structure/B13555111.png)
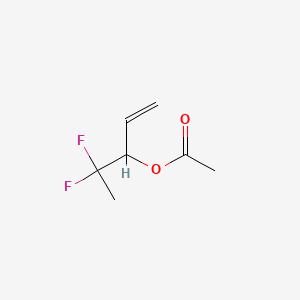

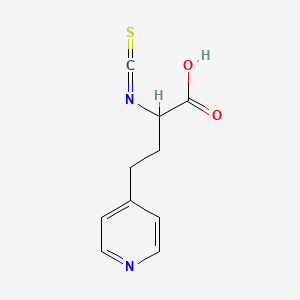
![rac-tert-butyl (1R,5R,6R)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13555149.png)
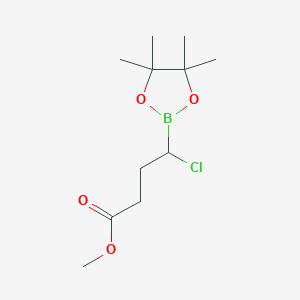
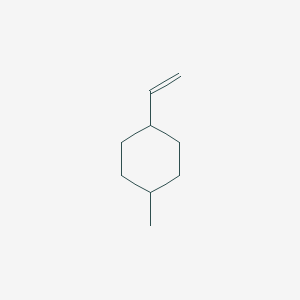
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carbonyl]-1,4-oxazepan-6-ol](/img/structure/B13555166.png)
![Hexahydrofuro[3,4-b][1,4]dioxine-2-carboxylicacid](/img/structure/B13555169.png)

